N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide, also known as CR845, is a novel kappa opioid receptor agonist. It has been widely studied for its potential therapeutic applications in the treatment of various medical conditions.
Applications De Recherche Scientifique
Paracetamol Metabolism and Genetic Differences
Research has highlighted the complex metabolism of paracetamol (acetaminophen), which shares functional group characteristics with the compound . The study by Zhao and Pickering (2011) delves into the metabolic pathways of paracetamol, including glucuronidation and sulfation, and the role of genetic differences in enzyme genotypes that may influence susceptibility to toxicity and efficacy in therapeutics. This research could provide a basis for understanding how structural variations, like those in "N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide," might affect metabolic processing and pharmacological effects (Li-zi Zhao & G. Pickering, 2011).
Environmental Contaminants and Analytical Methods
The study by Lange, Scheurer, and Brauch (2012) focuses on artificial sweeteners as emerging environmental contaminants, providing insight into analytical methods for detecting such compounds in water. This research is relevant for understanding the environmental impact and detection methodologies that could be applicable to studying the environmental fate of "N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide" (F. Lange, M. Scheurer, & H. Brauch, 2012).
Clinical Pharmacokinetics and Pharmacodynamics
Peltoniemi et al. (2016) review the pharmacokinetics and pharmacodynamics of ketamine, a compound with distinct pharmacological actions, including its metabolism by cytochrome P450 enzymes. This study sheds light on the importance of metabolic pathways and enzyme interactions in determining the pharmacological profiles of complex molecules, which could be considered when studying "N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide" (Marko Peltoniemi et al., 2016).
Hepatotoxicity and Drug Safety
Barkin, Barkin, and Barkin (2006) critically review the weak opioid analgesic propoxyphene, discussing its pharmacokinetics, pharmacodynamics, and associated safety concerns, including hepatotoxicity. Understanding the toxicological profile and safety concerns of pharmacologically active compounds is crucial for their therapeutic application and could be relevant for assessing the safety of "N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide" (R. Barkin, S. Barkin, & D. Barkin, 2006).
Propriétés
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-12(2)13-5-7-15(8-6-13)21-11-17(20)18-10-9-16(19)14-3-4-14/h5-8,12,14,16,19H,3-4,9-11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEIBPXTEWIGFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCCC(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.